(2-Cyclopropyl-5-fluorophenyl)methanamine
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Overview
Description
(2-Cyclopropyl-5-fluorophenyl)methanamine is an organic compound characterized by a cyclopropyl group and a fluorine atom attached to a phenyl ring, with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-5-fluorophenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyclopropylphenylamine and 5-fluorobenzaldehyde.
Formation of Schiff Base: The amine group of 2-cyclopropylphenylamine reacts with the aldehyde group of 5-fluorobenzaldehyde to form a Schiff base under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopropyl-5-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Cyclopropyl-5-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-5-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
(2-Cyclopropylphenyl)methanamine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(5-Fluorophenyl)methanamine: Lacks the cyclopropyl group, which may influence its chemical properties and applications.
Uniqueness: (2-Cyclopropyl-5-fluorophenyl)methanamine is unique due to the presence of both the cyclopropyl group and the fluorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(2-cyclopropyl-5-fluorophenyl)methanamine |
InChI |
InChI=1S/C10H12FN/c11-9-3-4-10(7-1-2-7)8(5-9)6-12/h3-5,7H,1-2,6,12H2 |
InChI Key |
SWIIYFSKGCLZLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)CN |
Origin of Product |
United States |
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